molecular formula C13H11ClF3NO B2737978 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride CAS No. 2416234-36-9

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride

Cat. No. B2737978
CAS RN: 2416234-36-9
M. Wt: 289.68
InChI Key: ONIGUEZPRVXORC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aniline derivatives like “5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride” often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process combines chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO.ClH/c1-13-7-3-2-5 (4-6 (7)12)8 (9,10)11;/h2-4H,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on the synthesis and reactions of compounds involving fluoro and methoxy substituents, similar to 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride. For example, Pimenova et al. (2003) synthesized various compounds through reactions with aniline, demonstrating methodologies that could potentially be applied to the synthesis and functionalization of the compound (Pimenova et al., 2003).

Applications in Fluorescence Quenching Studies

  • Studies on fluorescence quenching involve compounds with methoxy and fluoro groups, indicating their use in understanding interactions within molecular systems. Geethanjali et al. (2015) explored the fluorescence quenching mechanism of boronic acid derivatives by aniline, providing insights into the static quenching mechanism, which could be relevant for studying the photophysical properties of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride (Geethanjali et al., 2015).

Liquid Crystalline Properties

  • The investigation into the liquid crystalline properties of derivatives of N-(4-substituted benzylidene) aniline by Miyajima et al. (1995) could suggest potential areas of research for studying the liquid crystalline behavior of 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride, considering the influence of trifluoromethyl or trifluoromethoxy end groups on such properties (Miyajima et al., 1995).

Medicinal Chemistry and Biological Activity

  • Compounds similar to 5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride have been explored for their antimicrobial and cytotoxic activities. For instance, Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, showcasing the potential of similar compounds in drug discovery and development (Habib et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO.ClH/c1-18-8-2-3-9(12(17)6-8)7-4-10(14)13(16)11(15)5-7;/h2-6H,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFJRKVVLIWTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(3,4,5-trifluorophenyl)aniline;hydrochloride

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